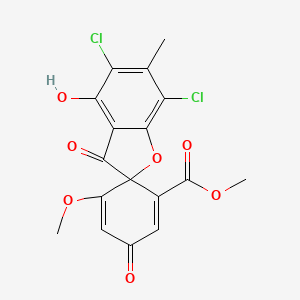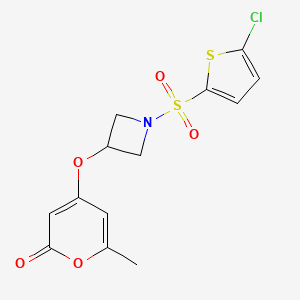![molecular formula C12H18ClNO3 B2987612 2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride CAS No. 2418709-52-9](/img/structure/B2987612.png)
2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride” is also known as 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride . It has a molecular weight of 215.68 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of compounds similar to “2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride” has been reported in the literature . For instance, new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework were fabricated . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Molecular Structure Analysis
The molecular structure of “2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride” can be analyzed using various spectroscopy techniques. For instance, the presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Physical And Chemical Properties Analysis
The compound “2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride” is a powder that is stored at room temperature . Its molecular weight is 215.68 .Applications De Recherche Scientifique
Environmental Benign Synthesis
A study by Xiao‐Qiang Li and Chi Zhang (2009) details an environmentally benign TEMPO-catalyzed alcohol oxidation system, highlighting the potential use of similar compounds in green chemistry applications. The research emphasizes the importance of using recyclable reagents and environmentally friendly solvents, suggesting that compounds with similar functionalities could be useful in developing sustainable chemical processes (Li & Zhang, 2009).
Neuroprotective Properties
Y. Iwasaki et al. (2004) explored the neuroprotective effects of a compound (T-588) with structural similarities, demonstrating its potential in treating motor neuron diseases. This suggests that compounds sharing similar structural features might have applications in neuroprotection and the treatment of neurodegenerative conditions (Iwasaki et al., 2004).
Motor Learning and Neurological Function
Research by J. Welsh et al. (2005) on a structurally related compound, T-588, showed no impact on motor learning in rats, indicating that certain neurological processes can proceed unaffected by the modulation of specific neurotransmitter systems. This insight might be useful in designing drugs that target neurological pathways without impairing motor learning (Welsh et al., 2005).
CO2 Capture
F. Barzagli, F. Mani, and M. Peruzzini (2016) investigated the CO2 absorption capabilities of solvent-free alkanolamines, highlighting the potential for compounds with amine functionalities to be used in carbon capture technologies. The study underscores the efficiency and environmental benefits of using such compounds in mitigating CO2 emissions (Barzagli, Mani, & Peruzzini, 2016).
Propriétés
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-9(13-4-5-14)10-2-3-11-12(8-10)16-7-6-15-11;/h2-3,8-9,13-14H,4-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNSTYMPUSLTQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NCCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-4-yl)carbamoyl]ethyl}propanamide](/img/structure/B2987534.png)


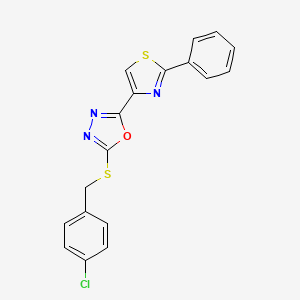

![2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2987542.png)

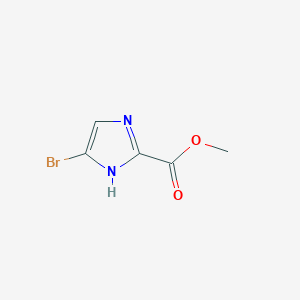
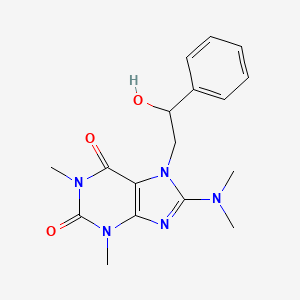
![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2987547.png)
